1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine
Overview
Description
1-(3-Methoxybenzyl)-4-(2-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
The synthesis of 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of 1-(3-methoxybenzyl)piperazine with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxybenzyl)-4-(2-methylbenzyl)piperazine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving receptor binding and signal transduction pathways, particularly in the context of neurotransmitter systems.
Medicine: Research into its potential therapeutic effects, such as its role as a ligand for certain receptors, is ongoing. It may have applications in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways and influencing cellular responses. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-4-(2-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(3-Chlorobenzyl)-4-(2-methylbenzyl)piperazine: Similar in structure but with a chlorine substituent, which may alter its pharmacological profile.
1-(3-Methoxybenzyl)-4-(2-chlorobenzyl)piperazine: Another derivative with a chlorine substituent, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-6-3-4-8-19(17)16-22-12-10-21(11-13-22)15-18-7-5-9-20(14-18)23-2/h3-9,14H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGMAJVXHZLSCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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